molecular formula C14H19NO2 B8604016 [4-(hydroxymethyl)-3-methylphenyl]-piperidin-1-ylmethanone

[4-(hydroxymethyl)-3-methylphenyl]-piperidin-1-ylmethanone

Cat. No.: B8604016
M. Wt: 233.31 g/mol
InChI Key: RERFFNFCCMJFSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(hydroxymethyl)-3-methylphenyl]-piperidin-1-ylmethanone is an organic compound that features a phenyl ring substituted with a hydroxymethyl group and a methyl group, along with a piperidyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(hydroxymethyl)-3-methylphenyl]-piperidin-1-ylmethanone typically involves the reaction of 4-(hydroxymethyl)-3-methylbenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the attainment of high-purity product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 4-(Carboxymethyl)-3-methyl-phenyl-(1-piperidyl)methanone.

    Reduction: 4-(Hydroxymethyl)-3-methyl-phenyl-(1-piperidyl)methanol.

    Substitution: 4-(Hydroxymethyl)-3-methyl-2-nitrophenyl-(1-piperidyl)methanone.

Scientific Research Applications

Chemistry

In chemistry, [4-(hydroxymethyl)-3-methylphenyl]-piperidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting specific biological pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It is studied for its interactions with biological targets, which may lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its unique chemical properties make it suitable for applications in the development of polymers and other high-performance materials.

Mechanism of Action

The mechanism of action of [4-(hydroxymethyl)-3-methylphenyl]-piperidin-1-ylmethanone involves its interaction with specific molecular targets in biological systems. The piperidyl group is known to interact with neurotransmitter receptors, potentially modulating their activity. The hydroxymethyl and methyl groups on the phenyl ring may influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hydroxymethyl)phenylmethanone
  • 4-(Hydroxymethyl)phenylmethanone
  • 4-(Hydroxymethyl)phenylphenyl)methanone

Uniqueness

Compared to similar compounds, [4-(hydroxymethyl)-3-methylphenyl]-piperidin-1-ylmethanone is unique due to the presence of both a hydroxymethyl group and a piperidyl group. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

[4-(hydroxymethyl)-3-methylphenyl]-piperidin-1-ylmethanone

InChI

InChI=1S/C14H19NO2/c1-11-9-12(5-6-13(11)10-16)14(17)15-7-3-2-4-8-15/h5-6,9,16H,2-4,7-8,10H2,1H3

InChI Key

RERFFNFCCMJFSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCCCC2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of R-5 (47 mmol, 9.5 g) in THF (2000 mL) at −78° C. is added n-BuLi (1.6M in hexanes, 104 mmol, 65 mL). The mixture is stirred for 15 min before the dry ice bath is removed. After 5 min dry ice is added. Water is added and the pH adjusted to 3 with 1N HCl. The mixture is saturated with NaCl and extracted with ethyl acetate (3×20 mL). Organics are combined and dried over MgSO4 and concentrated in vacuo. The crude is purified by flash chromatography to give R-6 (7.6 g, 97%). R-6 (7.2 mmol, 1.2 g) is dissolved in DMF (30 mL) followed by piperidine (36 mmol, 3.00 g) then HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (8.7 mmol, 3.3 g). The mixture is stirred at ambient temperature for 3 h. Water is added and the mixture extracted with ethyl acetate. Organics are combined, washed with brine, dried over MgSO4 and concentrated in vacuo. The residue is purified by HPLC to yield the title intermediate (1.10 g, 65%).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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3 g
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reactant
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3.3 g
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reactant
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65 mL
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reactant
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2000 mL
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reactant
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30 mL
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solvent
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0 (± 1) mol
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solvent
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Yield
65%

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